molecular formula C21H19ClN2O3S2 B4123455 2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide

Cat. No.: B4123455
M. Wt: 447.0 g/mol
InChI Key: IGJRFUQQQVPRIS-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide is an organic compound that features a sulfonamide group attached to a chlorophenyl ring and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylsulfanylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the phenylsulfanyl group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide
  • 2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide
  • 2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity compared to its analogs. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-15(24-29(26,27)18-13-11-16(22)12-14-18)21(25)23-19-9-5-6-10-20(19)28-17-7-3-2-4-8-17/h2-15,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJRFUQQQVPRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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